3-hydroxy-2,4-dimethylpentanoic acid
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Overview
Description
3-hydroxy-2,4-dimethylpentanoic acid is an organic compound with the molecular formula C7H14O3. It is a derivative of pentanoic acid, featuring hydroxyl and methyl groups at specific positions on the carbon chain. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-hydroxy-2,4-dimethylpentanoic acid can be synthesized through a multi-step process. One common method involves the nucleophilic addition of hydrogen cyanide to a ketone, followed by hydrolysis. The general steps are as follows:
Nucleophilic Addition: A ketone reacts with hydrogen cyanide in the presence of a base to form a cyanohydrin.
Hydrolysis: The cyanohydrin is then hydrolyzed under acidic conditions to yield the desired hydroxy acid.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2,4-dimethylpentanoic acid.
Reduction: Formation of 3-hydroxy-2,4-dimethylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-hydroxy-2,4-dimethylpentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-hydroxy-2,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-2,4-dimethylpentanoic acid
- 3-hydroxy-3,4-dimethylpentanoic acid
- 2,4-dimethylpentanoic acid
Uniqueness
3-hydroxy-2,4-dimethylpentanoic acid is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
82545-50-4 |
---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
3-hydroxy-2,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-4(2)6(8)5(3)7(9)10/h4-6,8H,1-3H3,(H,9,10) |
InChI Key |
ICRIJRMABYUYBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
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